Home > Products > Screening Compounds P2558 > N-(2,3-dichlorophenyl)-N'-(4-phenylbutyl)thiourea
N-(2,3-dichlorophenyl)-N'-(4-phenylbutyl)thiourea -

N-(2,3-dichlorophenyl)-N'-(4-phenylbutyl)thiourea

Catalog Number: EVT-4415503
CAS Number:
Molecular Formula: C17H18Cl2N2S
Molecular Weight: 353.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Dopamine D3 receptor modulation: Several studies highlight the potential of these compounds, particularly as antagonists or partial agonists of the Dopamine D3 receptor. [, , , , , , ]. This makes them promising candidates for investigating and potentially treating substance abuse disorders, particularly cocaine addiction.
  • Urease enzyme inhibition: Research suggests that some thiourea derivatives conjugated with 2,3-dichlorophenyl piperazine exhibit significant urease enzyme inhibitory activity. [] This property makes them potential candidates for developing novel therapeutic agents against conditions caused by urease activity.
  • Antimicrobial activity: Certain derivatives, such as those incorporating quinolone and thiazolidinone moieties, have demonstrated promising in vitro antimicrobial activity against a range of bacterial and fungal strains. []
  • Antioxidant and Anti-inflammatory activity: Studies have explored the antioxidant and anti-inflammatory properties of specific 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives. []
Synthesis Analysis
  • Amide coupling reactions: These reactions are frequently used to connect the arylpiperazine moiety to various pharmacophores, as seen with the carboxamide linkers in many D3 receptor ligands. [, , , , ]
  • Cyclization Reactions: As demonstrated in various studies, these reactions are crucial for creating diverse heterocyclic systems linked to the arylpiperazine core, further expanding the structural diversity and potential biological activities of these compounds. [, , ]
Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and computational modeling are frequently employed to understand the structural features and their impact on biological activity. For example, in the study of dopamine D3 receptor ligands, crystal structures revealed the importance of the carbonyl group in the carboxamide linker and specific interactions with the D3 receptor's second extracellular loop. []

Mechanism of Action

    Dopamine D3 receptor ligands: These compounds typically act by binding to the D3 receptor and either blocking its activation (antagonists) or partially activating it (partial agonists). This modulation of D3 receptor signaling can then influence downstream pathways involved in reward and reinforcement, potentially counteracting the effects of drugs like cocaine. [, , ]

    Urease inhibitors: These compounds likely interact with the active site of the urease enzyme, hindering its catalytic activity and preventing the hydrolysis of urea. []

Physical and Chemical Properties Analysis

    Lipophilicity: Many arylpiperazine derivatives are relatively lipophilic, which can influence their pharmacokinetic properties like absorption and distribution within the body. [] Researchers often modify the structures to achieve a balance between lipophilicity and other properties for optimal drug-like characteristics.

Applications

    Development of novel therapeutics for substance abuse disorders: A significant focus lies in designing and synthesizing potent and selective dopamine D3 receptor ligands as potential therapeutic agents for drug addiction. [, , , , ]

    Exploring new antimicrobial agents: Given the increasing threat of antimicrobial resistance, researchers are continually searching for novel compounds with potent antimicrobial activity. Arylpiperazine derivatives, particularly those incorporating different heterocyclic systems, represent a promising avenue for developing new antibiotics and antifungals. []

    Investigating new leads for other therapeutic areas: The diverse biological activities exhibited by arylpiperazine derivatives, including their antioxidant and anti-inflammatory properties, make them valuable tools for exploring new treatments for various other conditions. []

N-((2,3-dichlorophenyl)(ethoxy)methyl)-2-methoxy-4-nitrobenzenamine

  • Compound Description: This compound was investigated as a potential drug candidate against the SARS-CoV-2 main protease (MPro). Molecular docking studies showed that it exhibited high binding energy and a promising inhibition constant with SARS-CoV-2 MPro. []

NGB 2904 (9H-fluorene-2-carboxylic acid {4-[(2,3-dichlorophenyl)-piperazin-1-yl]-butyl}-amide)

  • Compound Description: NGB 2904 is a potent and selective dopamine D3 receptor antagonist. It exhibits high affinity for the D3 receptor and has been investigated for its potential to modulate the reinforcing and drug-seeking effects of cocaine. []
  • Compound Description: This compound emerged as a promising lead with high affinity and selectivity for dopamine D3 receptors. It demonstrated potent antagonist activity against quinpirole-stimulated mitogenesis at human dopamine D3 receptors. []
  • Compound Description: This compound, along with related analogues, has been explored in animal models of drug addiction. While it displays high affinity for dopamine D3 receptors in vitro, a discrepancy between in vivo occupancy, binding affinity, and behavioral potency has been noted. []

N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-butyl}-9H-fluorene-2-carboxamide and N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-butyl}-4-(pyridin-2-yl)benzamide

  • Compound Description: These two compounds, an antagonist and a partial agonist of the dopamine D3 receptor, respectively, were studied for their effects on cocaine abuse in rhesus monkeys. Results indicated that both compounds could attenuate aspects of cocaine's effects, supporting further investigation of D3-targeting compounds. []

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]arylcarboxamide derivatives

  • Compound Description: These compounds were designed as potential radioligands for positron emission tomography (PET) imaging of dopamine D3 receptors. While they showed good in vitro affinity for D3 receptors, their in vivo behavior did not reflect D3 receptor distribution in the brain, making them unsuitable for PET imaging. []

N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides

  • Compound Description: This series aimed to develop highly selective dopamine D3 receptor ligands. Some compounds showed exceptional D3 receptor selectivity, exceeding 1000-fold over D2 receptors. Studies highlighted the crucial role of the carbonyl group in the linker for D3 receptor selectivity. []
  • Compound Description: CJB 090 is a dopamine D3 receptor partial agonist that has demonstrated potential in attenuating cocaine-seeking behaviors in squirrel monkeys. []

4-Amino-N-(2,3-dichloro­phen­yl)benzene­sulfonamide

  • Compound Description: This compound was studied for its crystal structure, revealing hydrogen bonding patterns and intermolecular interactions. []

N-(2,3-Dichlorophenyl)-4-methylbenzenesulfonamide

  • Compound Description: This compound's crystal structure was determined, revealing its conformational preferences and intermolecular interactions, particularly the N—H⋯O hydrogen bonds. []

4-Chloro-N-(2,3-dichlorophenyl)benzenesulfonamide

  • Compound Description: This study focused on determining the crystal structure of this compound, revealing details about its molecular geometry and intermolecular interactions. []

4-Chloro-N-(2,3-dichlorophenyl)-2-methylbenzenesulfonamide

  • Compound Description: This research elucidated the crystal structure of this compound, revealing details about its molecular conformation and hydrogen bonding patterns in the solid state. []

3-[Bis(p-tolylsulfonyl)amino]-N-(4-chlorobenzyl)-6-(3,4-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide

  • Compound Description: The research focused on determining the crystal structure of this compound, providing insights into its molecular conformation and intermolecular interactions. []

1-(4-cyanophenyl)-3-(3-(cyclopropylethynyl)imidazo[2,1-b]thiazol-5-yl)thiourea (Compound 47)

  • Compound Description: This compound showed potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) and demonstrated unique sulfur-aromatic interactions with the enzyme's active site. [, ]

N-(4-chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide (Compound 1)

  • Compound Description: This compound was identified as an indoleamine 2,3-dioxygenase (IDO1) inhibitor through high-throughput screening and served as a starting point for further structure-activity relationship (SAR) studies. [, ]

N-[3-(2,4-dichlorophenyl)-5-methylisoxazol-4-ylcarbonyl]-N′-(4,6-disubstituted pyrimidin-2-yl)thiourea derivatives

  • Compound Description: This series of compounds, incorporating a thiourea moiety, was synthesized and evaluated for phytotoxic activity, showing promising results against various weeds. []

5,7-disubstituted-2-[3-(2,4-dichlorophenyl)-5-methylisoxazol-4-ylcarbonylimino]-2H-1,2,4-thiadiazolo[2,3-α]pyrimidine derivatives

  • Compound Description: These compounds, featuring a thiadiazolopyrimidine core, were synthesized and evaluated for their phytotoxic activity, exhibiting promising herbicidal properties. []

Properties

Product Name

N-(2,3-dichlorophenyl)-N'-(4-phenylbutyl)thiourea

IUPAC Name

1-(2,3-dichlorophenyl)-3-(4-phenylbutyl)thiourea

Molecular Formula

C17H18Cl2N2S

Molecular Weight

353.3 g/mol

InChI

InChI=1S/C17H18Cl2N2S/c18-14-10-6-11-15(16(14)19)21-17(22)20-12-5-4-9-13-7-2-1-3-8-13/h1-3,6-8,10-11H,4-5,9,12H2,(H2,20,21,22)

InChI Key

RWNAHMYZEAQJQB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCCNC(=S)NC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=S)NC2=C(C(=CC=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.